4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and a tetrazole ring attached to the phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Bromination: The bromine atom is introduced to the benzene ring through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Coupling Reaction: The final step involves coupling the tetrazole-containing phenyl group with the brominated benzene ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrazole ring and the benzamide moiety.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Scientific Research Applications
4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as conductive polymers or coordination complexes.
Biological Studies: It is used in biochemical assays to study its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound can be utilized in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to bind to receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: Similar structure but with different substitution patterns.
4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide: Chlorine instead of bromine.
N-[3-(1H-tetrazol-1-yl)phenyl]benzamide: Lacks the bromine atom.
Uniqueness
4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both the bromine atom and the tetrazole ring. This combination imparts specific chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can be advantageous in various applications.
Properties
Molecular Formula |
C14H10BrN5O |
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Molecular Weight |
344.17 g/mol |
IUPAC Name |
4-bromo-N-[3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10BrN5O/c15-11-6-4-10(5-7-11)14(21)17-12-2-1-3-13(8-12)20-9-16-18-19-20/h1-9H,(H,17,21) |
InChI Key |
FQNAZBDEZPYXNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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